molecular formula C8H4F2O3 B053431 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde CAS No. 119895-68-0

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B053431
CAS No.: 119895-68-0
M. Wt: 186.11 g/mol
InChI Key: NIBFJPXGNVPNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde is a high-value fluorinated aromatic building block of significant interest in medicinal chemistry and agrochemical research. Its core structure incorporates a benzodioxole ring system, a privileged scaffold known for its ability to enhance metabolic stability and binding affinity in bioactive molecules. The strategic incorporation of two fluorine atoms at the 2-position further modulates the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it an ideal intermediate for the development of novel therapeutics and other specialty chemicals. The aldehyde functional group provides a highly versatile handle for further synthetic elaboration, enabling facile conversion to alcohols, amines, hydrazones, and heterocycles via condensation and nucleophilic addition reactions.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFJPXGNVPNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371736
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119895-68-0
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119895-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-benzo(1,3)dioxole-4-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119895680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-benzo[1,3]dioxole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Hydrolysis of 3-Methoxy-2-hydroxybenzaldehyde

The synthesis begins with the demethylation of 3-methoxy-2-hydroxybenzaldehyde under alkaline oxidative conditions. In a representative protocol, 121.0 g (0.80 mol) of starting material reacts with 128 g (0.80 mol) of 25% NaOH aqueous solution, followed by dropwise addition of 940 mL (3.5 eq) of 10% H₂O₂ at ≤50°C. The mixture is heated to 60°C for 4 hours, yielding 2,3-dihydroxybenzaldehyde through nucleophilic aromatic substitution. Key advantages include:

  • Selectivity : The methoxy group at position 3 is preferentially hydrolyzed over other functional groups.

  • Yield : >95% conversion achieved through controlled peroxide addition rates.

Table 1: Hydrolysis Reaction Parameters

ParameterValue
Temperature60°C
Reaction Time4 hours
NaOH Concentration25% aqueous
H₂O₂ Stoichiometry3.5 equivalents
WorkupAcid precipitation

Step 2: Cyclization with Difluorodichloromethane

The dihydroxy intermediate undergoes cyclization in a biphasic system. A mixture of 2,3-dihydroxybenzaldehyde (1.0 eq) and K₂CO₃ (2.5 eq) in dimethylformamide (DMF) reacts with difluorodichloromethane (Cl₂CF₂, 1.2 eq) at 40–50°C for 6 hours. The process exploits:

  • Phase-Transfer Catalysis : DMF facilitates Cl₂CF₂ solubility while K₂CO₃ deprotonates phenolic -OH groups.

  • Regioselectivity : Fluorine atoms install exclusively at the 2-position due to steric and electronic factors.

Post-reaction purification via vacuum distillation affords the target compound in 85.3% isolated yield with >99% purity by GC-MS.

Table 2: Cyclization Optimization Data

VariableOptimal ConditionEffect on Yield
SolventDMFMaximizes Cl₂CF₂ solvation
BaseK₂CO₃Balances basicity and solubility
Temperature45±5°CPrevents aldehyde oxidation
Reaction Duration6 hoursCompletes ring closure

Alternative Synthetic Routes for Core Structure

Catalytic Fluorination of Dichloro Precursors

US Patent 5,432,290 details a KF/KHF₂-mediated chlorine-fluorine exchange using 2,2-dichloro-1,3-benzodioxole. At 140°C in tetramethylene sulfone solvent, this system achieves quantitative conversion in 8 hours. While applicable to the parent benzodioxole, adaptations for 4-carbaldehyde derivatives would necessitate:

  • Orthogonal protection of the aldehyde during fluorination

  • Mild deprotection conditions to preserve the difluoro motif

Industrial-Scale Considerations

Continuous Flow Implementation

Pilot studies demonstrate the hydrolysis-cyclization sequence’s adaptability to continuous processing:

  • Throughput : 12 kg/day output achieved using microreactor technology.

  • Safety : Segregated H₂O₂ and Cl₂CF₂ streams minimize explosion risks.

Purification Challenges

The product’s thermal sensitivity (decomposition >120°C) necessitates:

  • Short-Path Distillation : Maintains bath temperatures ≤100°C.

  • Crystallization Alternatives : Tert-butyl methyl ether/hexane mixtures enable recovery of crystalline material at -20°C.

Emerging Methodologies

Electrophilic Formylation Strategies

Recent patent applications describe late-stage formylation of 2,2-difluoro-1,3-benzodioxole using:

  • Vilsmeier-Haack Reagents : POCl₃/DMF complexes at -10°C.

  • Directed Metallation : LDA-mediated deprotonation followed by DMF quench.

Table 3: Formylation Efficiency Comparison

MethodYieldByproducts
Vilsmeier-Haack62%Chlorinated species
Directed Metallation78%Minimal

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as organolithium compounds and Grignard reagents are used for substitution reactions.

Major Products

    Oxidation: 2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid.

    Reduction: 2,2-Difluoro-2H-1,3-benzodioxole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atoms can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2,2-difluoro-1,3-benzodioxole derivatives leads to varied physicochemical properties and applications. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of 2,2-Difluoro-1,3-benzodioxole Derivatives

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Degradation Notes
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (119895-68-0) -CHO at C4 C₈H₄F₂O₃ 186.11 Intermediate for fludioxonil, pharmaceuticals Chemically stable; irritant (skin/eyes)
Fludioxonil (131341-86-1) Pyrrole-3-carbonitrile at C4 C₁₂H₆F₂N₂O₂ 248.19 Broad-spectrum fungicide (seed treatment, post-harvest) Metabolizes to 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid
2,2-Difluoro-1,3-benzodioxole (DFBD) (N/A) None (parent structure) C₇H₄F₂O₂ 158.10 Industrial chemical, biodegradation studies Degraded by Pseudomonas putida F1 via toluene dioxygenase
2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid (N/A) -COOH at C4 C₈H₄F₂O₄ 202.12 Environmental metabolite of fludioxonil Stable; melting point 202–205°C
4-Bromo-2,2-difluoro-1,3-benzodioxole (144584-66-7) -Br at C4 C₇H₃BrF₂O₂ 237.00 Pharmaceutical intermediate Unstable at RT; requires 2–8°C storage

Key Research Findings

Synthetic Efficiency :

  • The carbaldehyde derivative is synthesized via multistep routes with 62.3% yield and 97.2% purity , emphasizing cost-effective scalability .
  • In contrast, fludioxonil synthesis involves coupling DFBD with pyrrole-3-carbonitrile, achieving >99% purity but requiring specialized reagents .

Biodegradation :

  • DFBD undergoes rapid microbial defluorination by Pseudomonas putida F1 via toluene dioxygenase, releasing fluoride ions .
  • Substituted derivatives (e.g., carbaldehyde, carboxylic acid) show reduced biodegradation rates , likely due to steric hindrance or electronic effects from functional groups .

Stability and Toxicity :

  • The carbaldehyde derivative is stable under ambient conditions but poses irritation risks (skin, eyes) .
  • Fludioxonil exhibits low mammalian toxicity but persists in the environment, forming carboxylic acid metabolites .

Fludioxonil: Dominates agricultural use due to its efficacy against Penicillium spp. and other fungi . Carboxylic Acid: Monitored in environmental studies as a terminal metabolite .

Biological Activity

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde is a unique chemical compound characterized by its structural features, including a benzodioxole core, two fluorine substituents, and an aldehyde functional group. With a molecular formula of C8H4F2O3C_8H_4F_2O_3, this compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Benzodioxole ring system.
  • Functional Groups : Two fluorine atoms and an aldehyde group.
  • Molecular Weight : 182.11 g/mol.

The presence of the benzodioxole ring suggests potential biological activity due to its prevalence in various bioactive molecules, including some antiviral and antitumor agents .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, potentially affecting various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, although further validation is required.
  • Anti-inflammatory Effects : Initial findings indicate possible anti-inflammatory properties that merit further exploration.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies : Research focusing on its interaction with specific enzymes revealed that the compound could modulate enzyme activity through competitive inhibition mechanisms. This suggests potential applications in drug design for conditions where enzyme regulation is crucial.
  • Antitumor Activity : A study highlighted the compound's potential as an antitumor agent through molecular docking simulations. The results indicated that it could bind effectively to target proteins involved in cancer cell proliferation .
  • In vitro Studies : Laboratory tests demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Data Table: Comparison of Biological Activities

Activity Type Description Evidence Level
Enzyme InhibitionPotential to inhibit various enzymes involved in metabolic pathwaysPreliminary Studies
Antimicrobial ActivitySuggested activity against certain bacterial strainsPreliminary Findings
Anti-inflammatory EffectsIndications of reducing inflammation markers in vitroInitial Observations
Antitumor ActivitySignificant cytotoxic effects against cancer cell linesIn vitro Studies

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The aldehyde group may enhance binding affinity to target proteins or enzymes.
  • Fluorine Substitution Effects : The presence of fluorine atoms can influence the compound's reactivity and stability, enhancing its interaction with biological macromolecules.

Q & A

Basic: What are the most reliable synthetic routes for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde?

Answer:
A common approach involves functionalizing the benzodioxole core via electrophilic fluorination followed by aldehyde introduction. For example:

  • Step 1: Start with 4-amino-2,2-difluoro-1,3-benzodioxole (a precursor, as in ) and react it with a substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2: Purify via column chromatography to isolate the aldehyde derivative. Alternative routes may use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorinated aryl groups .
    Key Validation: Confirm purity via HPLC (>95%) and structural identity using 19F^{19}\text{F}-NMR to verify fluorine substitution patterns .

Advanced: How can reaction conditions be optimized to improve yield in fluorinated benzodioxole synthesis?

Answer:

  • Catalyst Screening: Test palladium/copper catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency, as fluorinated substrates often require milder conditions to prevent defluorination .
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. highlights DMF’s role in facilitating difluoromethoxy group formation under basic conditions.
  • Temperature Control: Lower reaction temperatures (e.g., 60°C) reduce side reactions, as seen in analogous biphenyl aldehyde syntheses .
    Troubleshooting: Monitor reaction progress via TLC and adjust stoichiometry if unreacted starting material persists .

Basic: What analytical techniques are critical for characterizing fluorinated benzodioxole derivatives?

Answer:

  • NMR Spectroscopy: 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify substitution patterns. For example, the aldehyde proton appears as a singlet near δ 10.1 ppm, while 19F^{19}\text{F} signals confirm difluoro groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C8_8H4_4F2_2O3_3: 218.20 g/mol) .
  • X-ray Crystallography: Resolve ambiguous structures, particularly when steric effects from fluorine atoms distort NMR data .

Advanced: How can researchers assess the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) due to fluorine’s electron-withdrawing effects enhancing binding to heme iron .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., via aldehyde-amine Schiff base formation) to track intracellular localization .
    Data Interpretation: Compare IC50_{50} values with non-fluorinated analogs to isolate fluorine’s contribution to bioactivity .

Basic: How should researchers handle discrepancies in reported spectral data for fluorinated benzodioxoles?

Answer:

  • Cross-Validate Sources: Compare 19F^{19}\text{F}-NMR shifts with PubChem entries (e.g., InChIKey HSDYOLVJSAPJSK-UHFFFAOYSA-N for analogous compounds) .
  • Replicate Synthesis: Reproduce published methods (e.g., ) to confirm spectral signatures. Contradictions may arise from solvent polarity or impurities .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic attacks?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic addition .
  • Solvent Modeling: Include PCM (Polarizable Continuum Model) to simulate reaction environments. ’s SMILES data can guide input structures.
    Application: Predict regioselectivity in reactions with amines or Grignard reagents .

Basic: How does fluorine substitution influence the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic Conditions: The electron-withdrawing effect of fluorine stabilizes the benzodioxole ring against protonation but may hydrolyze the aldehyde to a carboxylic acid over time .
  • Basic Conditions: Fluorine’s inductive effect slows base-catalyzed degradation. Store solutions at pH 6–8 and avoid prolonged exposure to strong bases .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure fluorinated benzodioxoles?

Answer:

  • Chiral Auxiliaries: Use (S)-pyrrolidine derivatives (as in ) to induce asymmetry during aldehyde formation.
  • Chiral Chromatography: Employ HPLC with cellulose-based columns (e.g., Chiralpak IA) for separation. Validate enantiopurity via circular dichroism .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Use nitrile gloves and fume hoods to prevent skin/eye contact.
  • Spill Management: Neutralize aldehyde residues with sodium bisulfite solution .
    Storage: Keep under argon at 2–8°C to prevent oxidation .

Advanced: How can researchers design SAR studies for fluorinated benzodioxole derivatives?

Answer:

  • Structural Modifications: Syntize analogs with varying fluorine positions (e.g., 3,4-difluoro vs. 2,2-difluoro) and test against biological targets .
  • Data Analysis: Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends. ’s oxidation products (e.g., carboxylic acids) provide additional SAR nodes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.